![molecular formula C15H22Cl2N2O2 B1531556 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride CAS No. 2098122-96-2](/img/structure/B1531556.png)
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Overview
Description
“2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride” is a chemical compound with the empirical formula C14H20N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isC1CC2(CCN(Cc3ccccc3)C2)CN1
. This notation provides a way to represent the structure of the compound in a textual format. Physical And Chemical Properties Analysis
The molecular weight of this compound is 216.32 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources .Scientific Research Applications
Photochemical Reactions and Stability
Research by Schönberg, Singer, and Eckert (1980) into the stability and photochemical reactions of diazaspiro nonane compounds in different solvents provides foundational knowledge on the behavior of these molecules under irradiation, which is crucial for their potential applications in photochemical synthesis and stability studies (Schönberg et al., 1980).
Synthesis of Diazaspiro Derivatives
Khrustaleva et al. (2017) discussed the aminomethylation reaction of Guareschi imides leading to the synthesis of diazaspiro[4.4]nonane derivatives, which highlights the versatility of this scaffold in generating new chemical entities with potential biological activities (Khrustaleva et al., 2017).
Linker Applications for Solid-Phase Synthesis
Leisvuori et al. (2008) investigated the use of a diazaspiro[4.4]nonane derivative as an orthogonal linker for solid-phase synthesis, particularly in the context of oligonucleotide synthesis. This application demonstrates the compound's utility in facilitating the synthesis of biologically relevant molecules (Leisvuori et al., 2008).
Anticonvulsant Agent Development
The structure-property relationship study by Lazić et al. (2017) on derivatives of diazaspiro[4.4]nonane as potential anticonvulsant agents underscores the compound's relevance in medicinal chemistry, providing insights into the development of new pharmacotherapies (Lazić et al., 2017).
Multicomponent Reaction Applications
Soleimani et al. (2013) described the use of diazaspiro[4.4]nonane derivatives in multicomponent reactions for the efficient preparation of diverse chemical structures, demonstrating the compound's utility in synthetic organic chemistry (Soleimani et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.2ClH/c18-14(19)13-9-17(8-12-4-2-1-3-5-12)11-15(13)6-7-16-10-15;;/h1-5,13,16H,6-11H2,(H,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCZRJIBVVWPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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